molecular formula C22H38O B054569 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 111153-58-3

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No. B054569
M. Wt: 318.5 g/mol
InChI Key: IBVPNYNWBMKPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene, also known as OTB, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is not fully understood. However, it is believed that 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene exerts its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Biochemical And Physiological Effects

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has also been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of various derivatives and analogs. However, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. One potential direction is the synthesis of novel 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene derivatives and analogs with improved solubility and biological activity. Another potential direction is the study of the molecular mechanisms underlying the biological effects of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. Additionally, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene may have potential applications in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a building block for the synthesis of various polymers and materials. In organic electronics, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been studied for its potential use as an anticancer agent.

properties

CAS RN

111153-58-3

Product Name

1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

1-octoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C22H38O/c1-7-8-9-10-11-12-17-23-20-15-13-19(14-16-20)22(5,6)18-21(2,3)4/h13-16H,7-12,17-18H2,1-6H3

InChI Key

IBVPNYNWBMKPFS-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

synonyms

1-Octyloxy-4-(1,1,3,3-tetramethylbutyl)benzene

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 700 ml of N,N-dimethylformamide were added 206 g of 4-t-octylphenol and 207 g of anhydrous potassium carbonate and the mixture was stirred at 50° C. To the mixture was added dropwise 251 g of 1-bromooctane and thereafter the mixture was stirred for 7 hours at 65° to 80° C. Then, after removing insoluble matter by filtration, water was added to the filtrate thus obtained and the product was extracted with ethyl acetate. The organic solvent layer was collected, washed with a saturated aqueous sodium chloride solution, dried on anhydrous magnesium sulfate, and concentrated under reduced pressure. The oily material thus obtained was distilled under reduced pressure (169°-172° C./0.05-0.06 mmHg) to provide 257 g (81% in yield) of 1-octyloxy-4-t-octylbenzene (Compound A).
Quantity
251 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step Two
Quantity
207 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

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